4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, an oxadiazole ring, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The benzodioxole moiety can be introduced via a nucleophilic substitution reaction, while the pyrrolidinone ring is formed through a cyclization reaction involving an amine and a carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive species.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .
Scientific Research Applications
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease processes. The benzodioxole and oxadiazole rings are known to interact with biological macromolecules, potentially leading to the modulation of signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Another compound with the benzodioxole ring, but with different reactivity and applications.
Uniqueness
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-12-3-5-16(13(2)7-12)24-10-15(9-19(24)25)21-22-20(23-28-21)14-4-6-17-18(8-14)27-11-26-17/h3-8,15H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEORUXGWPMUADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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